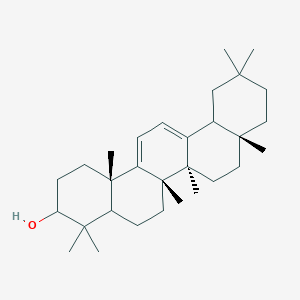
Stigmasta-4,22,25-trien-3-one, (22E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmasta-4,22,25-trien-3-one, (22E)- is a naturally occurring steroid compound found in various plants, including the herbs of Callicarpa giraldiana . It belongs to the sterol family, which is a group of lipids widely found in plants, animals, and fungi . This compound has a molecular formula of C29H44O and a molecular weight of 408.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmasta-4,22,25-trien-3-one, (22E)- can be synthesized through chemical studies carried out on plants like Clerodendrum chinense . The synthetic route involves the extraction and purification of the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reaction conditions typically involve warming the solution at 37°C and shaking it in an ultrasonic bath to achieve higher solubility .
Industrial Production Methods: Industrial production of Stigmasta-4,22,25-trien-3-one, (22E)- involves large-scale extraction from plant sources followed by purification using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques . The compound is then packaged and shipped according to customer requirements .
Chemical Reactions Analysis
Types of Reactions: Stigmasta-4,22,25-trien-3-one, (22E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used for further scientific research and industrial applications .
Scientific Research Applications
Stigmasta-4,22,25-trien-3-one, (22E)- has a wide range of scientific research applications. In chemistry, it is used as a reference standard and high-purity natural product for various studies . In biology, it is studied for its potential cytotoxic effects against human tumor cell lines . In medicine, it is being researched for its potential antitubercular properties . Additionally, it has applications in the pharmaceutical industry as a signaling inhibitor and for its biological and pharmacological activities .
Mechanism of Action
The mechanism of action of Stigmasta-4,22,25-trien-3-one, (22E)- involves its interaction with specific molecular targets and pathways in the body . It exerts its effects by binding to certain receptors and enzymes, thereby modulating various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to have a significant impact on cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Stigmasta-4,22,25-trien-3-one, (22E)- include Stigmasta-4,22-dien-3-one and (22E)-Stigmasta-3,5,22-triene . These compounds share similar structural features and belong to the same sterol family .
Uniqueness: What sets Stigmasta-4,22,25-trien-3-one, (22E)- apart from its similar compounds is its unique chemical structure and specific biological activities . Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound for further study and industrial use .
Properties
Molecular Formula |
C29H44O |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BLMXNQVGERRIAW-XJZKHKOHSA-N |
Isomeric SMILES |
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
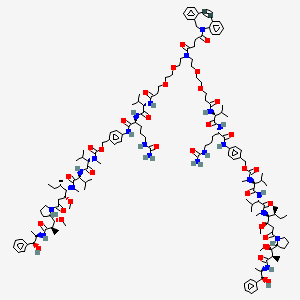
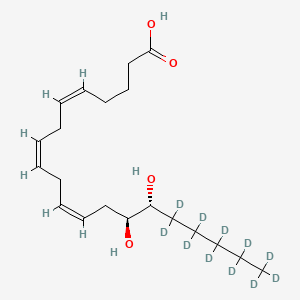
![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
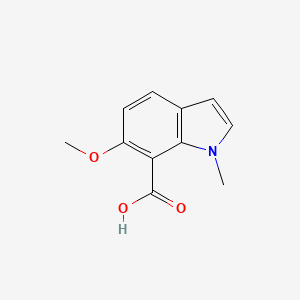
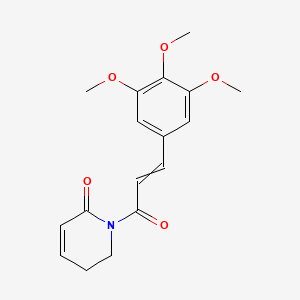
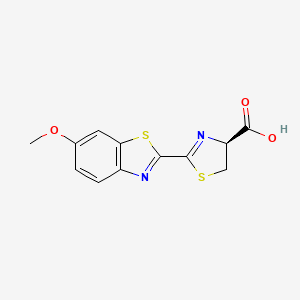

![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
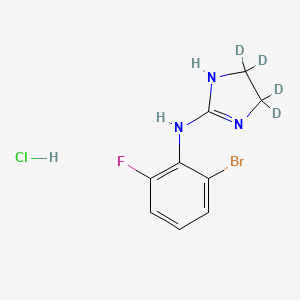
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)

